molecular formula C10H12N4O2S B7758425 1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea

1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea

Cat. No.: B7758425
M. Wt: 252.30 g/mol
InChI Key: SVPMMHSHOCIKRZ-GHXNOFRVSA-N
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Description

1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea is a thiourea derivative with a complex molecular structure. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This particular compound features a nitrophenyl group, which can significantly influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-7(12-13-10(17)11-2)8-4-3-5-9(6-8)14(15)16/h3-6H,1-2H3,(H2,11,13,17)/b12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPMMHSHOCIKRZ-GHXNOFRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NC)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)NC)/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea typically involves the reaction of 3-nitrobenzaldehyde with methylthiourea under specific conditions. The reaction is carried out in an organic solvent, such as ethanol, with the presence of a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the thiourea group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules, leading to various effects such as inhibition of bacterial growth or induction of apoptosis in cancer cells. The thiourea moiety can also form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-[(Z)-1-(3-nitrophenyl)ethylideneamino]thiourea is unique due to its specific combination of a methyl group and a nitrophenyl group, which can influence its chemical reactivity and biological activity

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